molecular formula C22H23ClN2OS B5549253 1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol

1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol

Cat. No.: B5549253
M. Wt: 398.9 g/mol
InChI Key: YGVQORYUCPEQIG-UHFFFAOYSA-N
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Description

1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol is a useful research compound. Its molecular formula is C22H23ClN2OS and its molecular weight is 398.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.1219622 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis and Spectroscopy : A compound similar to the query, 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione, was synthesized and characterized using various techniques including X-ray crystallography and NMR spectroscopy. It was subjected to density functional theory (DFT) calculations and molecular docking studies to understand its properties and potential biological activity (Murugesan et al., 2021).

Materials Science

  • Thin Film Transistors : Research on a terthiophene-based quinodimethane compound (related to the query compound) demonstrated its application in thin film transistors (TFTs). It showed n-channel conduction in films, indicating potential use in electronic devices (Pappenfus et al., 2002).

Pharmaceutical Applications

  • Antimicrobial Activity : The antimicrobial activity of compounds similar to the query, specifically (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones, was investigated. These compounds showed significant activity against various bacterial and fungal strains (Ashok et al., 2014).
  • Anti-tubercular Activity : Mefloquine derivatives, which are structurally similar to the query compound, were studied for their anti-tubercular activities. The compounds showed significant inhibitory effects against M. tuberculosis in vitro assays (Wardell et al., 2011).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its specific molecular targets in the body. The presence of a quinoline ring suggests potential antimalarial activity, as many antimalarial drugs are quinoline derivatives .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling procedures should be followed to minimize risk .

Future Directions

Future research on this compound could potentially involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential applications. For example, if it’s a drug, studies could be conducted to determine its efficacy, safety, and mechanism of action .

Properties

IUPAC Name

1-[[2-(4-chlorophenyl)-7-methylsulfanylquinolin-3-yl]methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2OS/c1-27-20-9-6-16-11-17(13-25-10-2-3-19(26)14-25)22(24-21(16)12-20)15-4-7-18(23)8-5-15/h4-9,11-12,19,26H,2-3,10,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVQORYUCPEQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=NC(=C(C=C2C=C1)CN3CCCC(C3)O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.